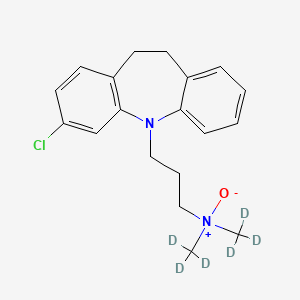

Clomipramine-d6 N-Oxide

Description

Contextualization of N-Oxidation as a Critical Metabolic Pathway for Xenobiotics

N-oxidation is a key metabolic reaction that modifies xenobiotics, including many drugs, by adding an oxygen atom to a nitrogen atom within their molecular structure. vulcanchem.comwashington.edu This process is primarily carried out by two families of enzymes: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenases (FMO). nih.govnih.gov While CYP enzymes are involved in a wide array of oxidative reactions, FMOs are particularly noted for their role in the N-oxidation of tertiary amines. nih.govpressbooks.pub

Principles and Significance of Stable Isotope Labeling in Pharmaceutical Research and Drug Metabolism Studies

Stable isotope labeling is a powerful technique used in pharmaceutical research to trace the fate of a drug within a biological system. musechem.commetsol.com This method involves replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com Because these isotopes are chemically identical to their lighter counterparts, the labeled drug behaves in the same way as the unlabeled drug in biological processes. metsol.com

The key advantage of stable isotope labeling lies in the ability to differentiate the labeled compound from its endogenous counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com In drug metabolism studies, this allows researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. musechem.com

Deuterium labeling, the replacement of hydrogen with deuterium, is particularly significant. symeres.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." symeres.comisowater.com This effect can slow down metabolic reactions that involve the breaking of this bond, providing valuable information about reaction mechanisms. symeres.com Furthermore, deuterated compounds are widely used as internal standards in quantitative bioanalysis, ensuring the precision and accuracy of measurements. texilajournal.comclearsynth.comscioninstruments.com

Clomipramine (B1669221) N-Oxide as a Central Metabolite in Tricyclic Antidepressant Biotransformation

Clomipramine is a tricyclic antidepressant (TCA) used in the treatment of various conditions. drugbank.com Like other TCAs, it undergoes extensive metabolism in the liver. ontosight.ainih.gov The biotransformation of clomipramine involves several key pathways, including N-demethylation, hydroxylation, and N-oxidation. drugbank.compharmgkb.org

N-demethylation, primarily carried out by CYP2C19, CYP3A4, and CYP1A2, leads to the formation of its major active metabolite, desmethylclomipramine (B1197806). drugbank.compharmgkb.org Hydroxylation at various positions on the tricyclic ring system is another significant metabolic route, catalyzed mainly by CYP2D6. pharmgkb.org

| Property | Value |

| Chemical Formula | C19H23ClN2O |

| Average Molecular Weight | 330.852 g/mol |

| Monoisotopic Mass | 330.149891075 |

| CAS Number | 14171-67-6 |

Rationale for Deuterium Substitution in Clomipramine N-Oxide for Advanced Research Applications

The synthesis of deuterated Clomipramine N-Oxide, specifically Clomipramine-d6 N-Oxide, where six hydrogen atoms are replaced by deuterium, provides a valuable tool for advanced research. scbt.com The primary application of this labeled compound is as an internal standard in quantitative analysis using mass spectrometry. texilajournal.comclearsynth.com

When analyzing biological samples, the presence of other substances can interfere with the measurement of the target analyte, a phenomenon known as the matrix effect. clearsynth.com By adding a known amount of the deuterated internal standard to the sample, researchers can correct for this variability. Since the deuterated standard is chemically almost identical to the non-deuterated analyte, it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. texilajournal.comscioninstruments.com However, due to its higher mass, it can be distinguished from the analyte, allowing for accurate quantification. clearsynth.com

Furthermore, the use of deuterated standards can aid in the elucidation of metabolic pathways and in studying the kinetic isotope effect, providing deeper insights into the enzymatic processes involved in clomipramine metabolism. symeres.com

| Compound | Molecular Formula | Molecular Weight |

| Clomipramine N-Oxide | C19H23ClN2O | 330.85 g/mol |

| This compound | C19H17D6ClN2O | 336.89 g/mol |

Overview of Current Research Trajectories and Future Directions for Deuterated N-Oxide Compounds

The use of deuterated compounds in pharmaceutical research is a rapidly evolving field. nih.govnih.gov Initially used primarily as internal standards, there is a growing interest in the development of deuterated drugs themselves. nih.goveurekaselect.com By strategically placing deuterium atoms at sites of metabolic attack, it is possible to slow down drug metabolism, potentially leading to improved pharmacokinetic profiles. isowater.comnih.gov

Future research involving deuterated N-oxide compounds is likely to focus on several key areas:

Enhanced Analytical Methods: The development of more sensitive and specific analytical methods using deuterated N-oxides as internal standards will continue to improve the accuracy of pharmacokinetic and metabolic studies. adesisinc.comtheinsightpartners.com

Mechanistic Studies: The use of deuterated N-oxides will aid in a more detailed understanding of the enzymes involved in N-oxidation and the mechanisms of these reactions. symeres.com

Drug Discovery and Development: The "deuterium switch" approach, where hydrogen is replaced with deuterium in existing drugs, may be applied to molecules where N-oxidation is a major clearance pathway. nih.gov This could lead to new chemical entities with improved therapeutic properties. nih.gov

Personalized Medicine: Stable isotope labeling techniques can help in understanding inter-individual variability in drug metabolism, paving the way for personalized dosing regimens. theinsightpartners.com

As our understanding of the role of N-oxidation in drug metabolism deepens, and as synthetic methods for creating deuterated compounds become more sophisticated, the application of deuterated N-oxide metabolites like this compound will undoubtedly continue to expand, contributing significantly to advancements in chemical biology and pharmaceutical sciences. adesisinc.comsolubilityofthings.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNOTLDVJSFYBP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for Clomipramine D6 N Oxide

Chemical Synthesis of N-Oxide Analogues of Tricyclic Antidepressants

The synthesis of N-oxide analogues of tricyclic antidepressants (TCAs) like clomipramine (B1669221) is a key transformation, often explored to create prodrugs with potentially altered pharmacokinetic profiles. acs.org The N-oxidation of the tertiary amine in the aliphatic side chain of clomipramine results in the formation of Clomipramine N-Oxide. nih.govmdpi.com This conversion can be achieved through various oxidative methods. ontosight.ai

Selection of Oxidizing Reagents and Elucidation of Reaction Mechanisms

The conversion of a tertiary amine to its corresponding N-oxide is a well-established chemical transformation. The selection of the oxidizing agent is critical and is often determined by the basicity of the amine and the presence of other functional groups in the molecule. acs.org For TCAs, several reagents have proven effective.

Commonly employed oxidizing agents include hydrogen peroxide (H₂O₂), peroxyacids (such as m-chloroperoxybenzoic acid, m-CPBA), and N-halo reagents like Chloramine-T. acs.orgnih.govontosight.aimasterorganicchemistry.com

Hydrogen Peroxide (H₂O₂): H₂O₂ is an attractive oxidant due to its high atom economy. acs.org The reaction mechanism is generally accepted to involve a nucleophilic attack by the tertiary amine on the electrophilic oxidant. acs.org The reaction with H₂O₂ can be slow but can be catalyzed by carbon dioxide, which forms a more reactive peroxymonocarbonate ion (HCO₄⁻) in solution. acs.org

Peroxyacids (e.g., m-CPBA): These are highly effective reagents for the N-oxidation of tertiary amines. acs.orgmasterorganicchemistry.com The mechanism involves the amine attacking the peroxyacid, leading to the formation of the N-oxide and the corresponding carboxylic acid. masterorganicchemistry.com While efficient, peroxyacids exhibit lower functional group tolerance compared to H₂O₂, as they can also oxidize other moieties like double bonds or thioethers. acs.org

Chloramine-T (CAT): In acidic media, CAT has been used for the oxidation of clomipramine. nih.gov The reaction involves CAT generating a reactive oxidizing species, H₂O⁺Cl, in the presence of acid. The tertiary amine of clomipramine then reacts with this species to form the N-oxide. nih.gov

The general mechanism for the N-oxidation of tertiary amines by these electrophilic oxidants involves the lone pair of electrons on the nitrogen atom acting as a nucleophile, attacking the oxygen atom of the oxidizing agent.

Table 1: Comparison of Oxidizing Reagents for N-Oxide Formation

| Oxidizing Reagent | Advantages | Disadvantages | Reaction Mechanism Context |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | High atom economy, environmentally benign byproduct (water). acs.org | Can be a slow reaction; removal of excess H₂O₂ can be difficult. acs.org | Nucleophilic attack by the amine; can be catalyzed by CO₂. acs.org |

| Peroxyacids (e.g., m-CPBA) | Fast and efficient reaction. acs.orgmasterorganicchemistry.com | Lower functional group tolerance; can create unwanted side reactions. acs.org | Nucleophilic attack on the peroxyacid oxygen. masterorganicchemistry.com |

| Chloramine-T (CAT) | Effective in acidic conditions. nih.gov | Generates p-toluenesulfonamide (B41071) as a byproduct, which may need to be removed. nih.gov | Reaction with the hydrolyzed form of CAT (H₂O⁺Cl) in acidic medium. nih.gov |

Optimization of Reaction Conditions for Enhanced N-Oxide Formation Yield and Specificity

To maximize the yield and purity of the N-oxide product, optimization of reaction conditions is essential. Key parameters include the choice of solvent, temperature, pH, and the stoichiometry of the reactants.

Solvent: The choice of solvent can influence reaction rates. For the oxidation of clomipramine with Chloramine-T, the rate was observed to increase with a decrease in the dielectric constant of the medium. nih.gov

pH/Acidity: The reaction kinetics can be highly dependent on pH. The oxidation of clomipramine by Chloramine-T is catalyzed by H⁺ ions, showing a fractional-order dependence on the acid concentration. nih.gov

Temperature: Temperature control is crucial. While heating can increase the reaction rate, it can also lead to degradation of the N-oxide product, as seen in the Cope elimination reaction where N-oxides eliminate to form an alkene upon heating. masterorganicchemistry.com For instance, the oxidation of tributylamine (B1682462) with manganese dioxide requires controlled temperature to manage product formation.

Reactant Concentration: The stoichiometry of the reaction between clomipramine and Chloramine-T was found to be 1:1. nih.gov In other cases, such as with H₂O₂, a large excess of the oxidant is often used to drive the reaction to completion, although this can complicate product purification. acs.org

Kinetic studies on the oxidation of clomipramine with Chloramine-T in a perchloric acid medium demonstrated that the reaction follows first-order kinetics with respect to the oxidant [CAT] and a fractional order with respect to the substrate [TCA]. nih.gov The addition of the p-toluenesulfonamide byproduct was found to retard the reaction rate. nih.gov

Deuterium (B1214612) Incorporation Techniques for Site-Specific Labeling

The synthesis of Clomipramine-d6 involves the specific replacement of six hydrogen atoms with deuterium. Typically, this refers to the deuteration of the two N-methyl groups on the side-chain amine. This isotopic labeling can be achieved through two primary strategies: precursor-based deuteration or post-synthetic exchange. rsc.orgsnnu.edu.cn

Precursor-Based Deuteration Strategies

This approach involves incorporating deuterated building blocks during the multi-step synthesis of the final molecule. rsc.org To synthesize Clomipramine-d6, a deuterated version of the dimethylamino-propyl side chain is required. This is often achieved by using simple, commercially available deuterated reagents like deuterated methyl iodide (CD₃I) or deuterated dimethylamine. rsc.org The synthesis would proceed by reacting the appropriate tricyclic precursor (lacking the dimethylaminopropyl side chain) with a deuterated side-chain synthon. This method ensures precise, site-specific incorporation of deuterium with high isotopic purity from the outset.

Post-Synthetic Deuterium Exchange Methodologies

Post-synthetic modification, or late-stage functionalization, involves introducing deuterium into the fully assembled clomipramine molecule. snnu.edu.cn This is often achieved through hydrogen-deuterium exchange (H/D exchange) reactions. researchgate.net

Catalytic Exchange: Heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C) can facilitate H/D exchange using deuterium oxide (D₂O) as the deuterium source. researchgate.net A method for dehalogenative deuteration using potassium methoxide (B1231860) (KOMe) and hexamethyldisilane (B74624) in deuterated acetonitrile (B52724) (CD₃CN) has been successfully applied to produce deuterated clomipramine from its halogenated precursor. nsf.govresearchgate.net

Photoredox Catalysis: A light-promoted protocol has been developed for the specific deuteration of α-amino sp³ C-H bonds. princeton.edu This method was successfully applied to clomipramine hydrochloride, using D₂O as the deuterium source, achieving high levels of deuterium incorporation specifically at the positions adjacent to the side-chain nitrogen. princeton.edu

Table 2: Comparison of Deuteration Strategies for Clomipramine-d6

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Precursor-Based Deuteration | Uses deuterated building blocks (e.g., CD₃I) in the chemical synthesis. rsc.org | High site-selectivity and isotopic purity. nih.gov | May require a custom synthesis route; deuterated precursors can be costly. rsc.orgmdpi.com |

| Post-Synthetic Deuterium Exchange | Swaps H for D on the fully formed clomipramine molecule via catalytic methods. researchgate.netresearchgate.net | Allows for labeling of existing drug molecules without complete re-synthesis. snnu.edu.cn | May result in lower isotopic purity or labeling at unintended sites; back-exchange is possible. nih.govmdpi.comgoogleapis.com |

Advanced Spectroscopic Techniques for Verification of Deuterium Isotopic Purity and Positional Integrity

After synthesis, it is imperative to verify the molecular structure, confirm the position of the deuterium labels, and quantify the isotopic purity. A combination of advanced spectroscopic techniques is employed for this comprehensive analysis. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation and isotopic analysis.

¹H NMR: In the ¹H NMR spectrum of Clomipramine-d6 N-Oxide, the signal corresponding to the N-methyl protons would be absent or significantly diminished, confirming successful deuteration. The introduction of the N-oxide function causes a downfield shift for the adjacent protons (the methylene (B1212753) groups and the deuterated methyl groups) compared to the parent amine. acs.org

²H (Deuterium) NMR: This technique directly detects the deuterium nuclei. sigmaaldrich.com A ²H NMR spectrum provides direct evidence of deuterium incorporation and can be used to confirm the position of the labels. Quantitative ²H NMR can be used to determine the isotopic enrichment with high accuracy. sigmaaldrich.comnih.gov

¹³C NMR: The carbon signals for the deuterated methyl groups (CD₃) will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to C-D coupling, and they will be shifted slightly upfield compared to the corresponding ¹³C signal of the non-deuterated CH₃ group.

Mass Spectrometry (MS): MS is essential for confirming the molecular weight and assessing the level of deuterium incorporation. nih.gov

Tandem MS (MS/MS): Fragmentation analysis can help verify the positional integrity of the deuterium labels. The deuterated N-methyl groups will remain part of specific fragments, allowing their location within the molecule to be confirmed.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the N-oxide functional group. N-oxides exhibit a characteristic strong N⁺–O⁻ stretching vibration band, typically found in the region of 930-970 cm⁻¹. acs.org

| IR Spectroscopy | Confirms the presence of the N-oxide functional group via its characteristic N⁺–O⁻ stretching band. acs.org |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for verifying the successful and specific placement of deuterium atoms in the this compound molecule. The substitution of protium (B1232500) (¹H) with deuterium (²H) brings about distinct and predictable changes in the NMR spectrum, which serve as definitive proof of isotopic labeling.

In ¹H NMR spectroscopy, the most direct evidence of deuteration is the disappearance or significant reduction in the intensity of the signal corresponding to the proton that has been replaced by a deuterium atom. ualberta.ca For this compound, where the deuterium labels are typically on the N,N-dimethyl groups of the propylamino side chain, the characteristic singlet signal for these methyl protons in the ¹H NMR spectrum of the non-labeled compound would be absent or greatly diminished in the spectrum of the deuterated analog. The integration of the remaining proton signals in the spectrum would also change, reflecting the new ratio of protons in the molecule.

Furthermore, ²H NMR spectroscopy can be employed to directly observe the deuterium nuclei. This technique provides a spectrum showing signals only from the deuterium atoms, confirming their presence and providing information about their chemical environment within the molecule. The chemical shift of the deuterium signal would correspond to the chemical shift of the proton it replaced, definitively confirming the site of isotopic labeling. The reference standards for NMR spectra are often deuterated solvents, such as DMSO-d6 or chloroform-d (B32938) (CDCl₃). google.com

High-Resolution Mass Spectrometry for Isotopic Abundance Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool used to determine the isotopic abundance and confirm the elemental composition of this compound with high precision and accuracy. researchgate.net This technique is essential for verifying the successful incorporation of the desired number of deuterium atoms and for assessing the isotopic purity of the synthesized compound.

HRMS instruments can measure the mass-to-charge ratio (m/z) of ions to several decimal places. researchgate.net This high resolving power allows for the clear differentiation between the monoisotopic mass of the unlabeled Clomipramine N-Oxide and the masses of its various deuterated isotopologues (molecules that differ only in their isotopic composition). For this compound, the mass will be approximately 6 Daltons higher than the unlabeled compound, corresponding to the mass difference between six deuterium atoms and six protium atoms.

By analyzing the mass spectrum, a detailed isotopic abundance profile can be generated. This profile shows the relative intensities of the peaks corresponding to the molecule with zero, one, two, three, four, five, and six deuterium atoms. In a successful synthesis of this compound, the most abundant species would be the one containing six deuterium atoms. The relative intensities of the other isotopologue peaks provide a quantitative measure of the isotopic enrichment and purity of the sample. The high mass accuracy of HRMS also helps to unambiguously assign the molecular formula to the detected ions, further confirming the identity of the compound. researchgate.net The specificity of HRMS makes it a valuable reference method for the determination of compounds like Clomipramine in biological samples. nih.gov

Analytical Research Applications of Clomipramine D6 N Oxide

Role as a Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalysis

The ideal internal standard in mass spectrometry co-elutes with the analyte and exhibits similar chemical and physical properties, such as extraction recovery and ionization response. researchgate.net Stable isotope-labeled internal standards (SIIS), like Clomipramine-d6 N-oxide, are considered the gold standard for quantitative bioanalysis because they fulfill these criteria exceptionally well. scispace.comnih.gov By adding a known concentration of the SIIS to all samples, variations arising from sample preparation, injection volume inconsistencies, and matrix effects can be effectively normalized, significantly improving the accuracy and precision of the quantification. wuxiapptec.comnebiolab.com

Enhancing Accuracy and Precision in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

The use of a SIIS like this compound is fundamental to achieving robust and reliable results in LC-MS/MS assays. lcms.cztexilajournal.com Deuterated standards compensate for most measurement errors that could result from ion suppression or enhancement, which are common challenges in complex biological matrices. texilajournal.com Because the SIIS and the target analyte have nearly identical chemical behavior, they are affected similarly by variations in the analytical process. acanthusresearch.com The quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant even if the absolute signal intensity fluctuates. wuxiapptec.com This normalization leads to a significant improvement in both the accuracy (closeness to the true value) and precision (reproducibility) of the measurement. scispace.comnebiolab.com Studies have shown that using a SIIS can significantly lower the variance in results compared to using a structural analogue internal standard. scispace.com

Strategies for Mitigating Matrix Effects in Complex Biological Sample Analysis

Matrix effects, caused by co-eluting endogenous components in biological samples like plasma or urine, can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. slideshare.net This can severely compromise the accuracy and reliability of LC-MS/MS-based quantification. The use of a SIIS is the most effective strategy to counteract these effects. thermofisher.com Since the SIIS, such as this compound, co-elutes with the analyte, it experiences the same matrix effects. thermofisher.com Consequently, the ratio of the analyte to the SIIS remains unaffected, allowing for accurate quantification even in the presence of significant matrix interference. wuxiapptec.comthermofisher.com While other strategies like optimizing sample preparation (e.g., solid-phase extraction) and chromatographic conditions can help reduce matrix effects, the use of a co-eluting SIIS is the most reliable method for their compensation. slideshare.net

Method Validation Protocols for Robust and Reliable Analytical Procedures

For a bioanalytical method to be considered robust and reliable, it must undergo a thorough validation process according to established guidelines. Key validation parameters include accuracy, precision, specificity, linearity, limit of quantification (LLOQ), recovery, and stability. resolian.comjapsonline.com The use of a SIIS like this compound is integral to successfully validating these parameters.

During validation, the method's performance is assessed by analyzing quality control (QC) samples at various concentrations. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.gov

Below is a representative data table illustrating typical acceptance criteria for a bioanalytical method validation using a SIIS.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (Deviation from Nominal) | Within ±15% (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Specificity/Selectivity | No significant interference at the retention time of the analyte and IS. resolian.com |

| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. nih.gov |

| Stability (various conditions) | Analyte concentration within ±15% of the initial concentration. japsonline.com |

Advanced Mass Spectrometry Techniques for N-Oxide Characterization

Advanced mass spectrometry techniques are crucial for the structural elucidation and identification of metabolites like N-oxides. High-resolution accurate-mass (HRAM) and tandem mass spectrometry (MS/MS) provide detailed information on the elemental composition and fragmentation patterns of these molecules.

Elucidation of Fragmentation Pathways for Deuterated N-Oxides

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, providing structural insights. For N-oxides, a characteristic fragmentation is the neutral loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da). scielo.brresearchgate.netclockss.org The use of deuterated analogues like this compound is invaluable in confirming fragmentation pathways. scielo.brresearchgate.netnih.gov The presence of deuterium (B1214612) labels helps to identify which parts of the molecule are retained in the fragment ions. For example, if a fragment ion retains the deuterium label, it confirms that the labeled portion of the molecule is part of that fragment. This is particularly useful in distinguishing between different potential fragmentation mechanisms. scielo.brnih.gov Studies on other deuterated N-oxides have demonstrated that this approach can clearly reveal complex rearrangement processes that occur during fragmentation. scielo.brresearchgate.net

The table below shows a hypothetical fragmentation pattern for this compound, illustrating how deuterium labeling aids in fragment identification.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance of Deuterium Label |

|---|---|---|---|

| [M+H]⁺ (337.89) | [M+H-O]⁺ | -16 Da | Confirms N-oxide structure |

| [M+H]⁺ (337.89) | [M+H-OH]⁺ | -17 Da | Indicates rearrangement involving the N-oxide oxygen |

| [M+H]⁺ (337.89) | Fragment containing the dimethyl-d6-amino group | Varies | The mass of this fragment will be 6 Da higher than the non-deuterated equivalent, confirming the location of the label. |

Application of High-Resolution Accurate-Mass (HRAM) Mass Spectrometry for Metabolite Identification

High-Resolution Accurate-Mass (HRAM) mass spectrometry, often performed using Orbitrap or time-of-flight (TOF) analyzers, provides highly precise mass measurements, typically with an accuracy of less than 5 ppm. thermofisher.comazolifesciences.com This capability allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in identifying unknown metabolites. azolifesciences.comthermofisher.comcore.ac.uk In the context of this compound, HRAM can confidently distinguish it from its non-deuterated counterpart and other potential metabolites or interfering compounds with very similar masses. thermofisher.comazolifesciences.com When combined with MS/MS, HRAM provides accurate mass data for both the precursor and fragment ions, enabling a high degree of confidence in the structural elucidation of metabolites. thermofisher.com This is particularly powerful for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions), a common challenge in metabolomics. thermofisher.com

Optimization of Chromatographic Separation for N-Oxide Species in Complex Mixtures

The successful analysis of N-oxide metabolites, such as this compound, in complex biological matrices is critically dependent on the optimization of chromatographic separation techniques. The inherent physicochemical properties of N-oxides, including their polarity and potential for thermal instability, present unique challenges that necessitate a systematic approach to method development. The primary goal is to achieve sufficient resolution between the N-oxide, the parent drug, and other related metabolites, while ensuring peak symmetry and reproducibility.

A significant challenge in the chromatography of N-oxide metabolites is their potential for in-source conversion or degradation back to the parent amine, particularly under certain temperature and pH conditions. researchgate.netresearchgate.net This makes the choice of ionization source and chromatographic conditions paramount for accurate quantification. Furthermore, the high polarity of N-oxides compared to their parent tertiary amines can lead to poor retention on traditional reversed-phase (RP) columns. Therefore, careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters is essential.

Stationary Phase Selection:

The choice of the analytical column is a foundational step in method development. While standard C18 columns are widely used, their effectiveness for retaining highly polar compounds like N-oxides can be limited. nih.gov Alternative stationary phases are often explored to improve retention and selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have proven effective for the separation of polar compounds. nih.govmdpi.com The HILIC retention mechanism, which involves partitioning of the analyte between a water-enriched layer on the stationary phase and a less polar mobile phase, is well-suited for N-oxides.

Phenyl-Hexyl and Polar-Embedded Phases: These columns offer alternative selectivities compared to standard C18 phases and can provide enhanced retention for amine-containing compounds and their metabolites through pi-pi and dipole-dipole interactions. researchgate.net

Core-Shell Particle Columns: These columns provide high efficiency and resolution at lower backpressures, allowing for faster analysis times without sacrificing separation quality. nih.gov

Mobile Phase Optimization:

The mobile phase composition, including the organic modifier, aqueous component, and additives, plays a crucial role in achieving optimal separation.

Organic Modifier: Acetonitrile (B52724) is a common choice for HILIC and is also frequently used in reversed-phase chromatography. Methanol can also be employed, sometimes in combination with acetonitrile, to fine-tune selectivity. nih.govpensoft.net

Aqueous Phase and pH: The pH of the mobile phase is a critical parameter for controlling the ionization state of the analytes and, consequently, their retention and peak shape. For amine-containing compounds and their N-oxides, a slightly acidic mobile phase (pH 3-4) is often used to ensure consistent protonation and good peak shape. researchgate.netmdpi.com

Additives: Buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are frequently added to the mobile phase to control pH and improve ionization efficiency in the mass spectrometer. nih.govnih.gov Formic acid is also a common additive for achieving the desired pH and enhancing signal in positive ion mode mass spectrometry. mdpi.com

Detailed Research Findings:

While specific optimization data for this compound is not extensively published, the general principles for separating N-oxide metabolites can be illustrated through typical research findings. The following interactive data table summarizes common chromatographic conditions evaluated during the optimization for separating N-oxide species from their parent compounds and other metabolites in complex mixtures. The goal is to find a balance that provides good retention for the polar N-oxide without excessive retention of the less polar parent drug.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Column | Standard C18 | HILIC | Phenyl-Hexyl | HILIC provided the best retention for the N-oxide. |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water | Water | Ammonium Acetate buffer gave superior peak shape. |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile/Methanol (90:10) | Acetonitrile provided better resolution. |

| Gradient | Fast Gradient (5-95% B in 2 min) | Slow Gradient (20-80% B in 8 min) | Isocratic (70% B) | A slow gradient was necessary to separate the N-oxide from an isomeric metabolite. |

| Flow Rate | 0.4 mL/min | 0.75 mL/min | 1.0 mL/min | 0.4 mL/min offered the best balance of speed and resolution. |

| Column Temp. | 25 °C | 40 °C | 50 °C | 40 °C improved peak symmetry without causing degradation. |

These optimization steps are typically monitored using tandem mass spectrometry (MS/MS), where specific mass transitions for the N-oxide and parent drug are tracked. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for any matrix effects or variability in instrument response, ensuring accurate and precise quantification. researchgate.net The development of a robust and reliable chromatographic method is a prerequisite for the successful application of this compound in analytical research, enabling the accurate measurement of its non-labeled counterpart in various complex samples.

In Vitro and Preclinical Metabolic Research of N Oxidation Pathways

Enzymatic N-Oxidation of Tricyclic Antidepressants

The enzymatic conversion of tricyclic antidepressants to their N-oxide metabolites is a key phase I reaction, influencing the parent drug's pharmacokinetic profile. This biotransformation is primarily mediated by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues.

The N-oxidation of tertiary amine TCAs, such as clomipramine (B1669221), is catalyzed by both the Flavin-Containing Monooxygenase (FMO) system and the Cytochrome P450 (CYP) system. nih.govnih.govsemanticscholar.org

Flavin-Containing Monooxygenases (FMOs): FMOs are a family of enzymes that oxygenate soft nucleophiles, including the nitrogen atoms in many drugs. nih.gov Only tertiary alkylamino moieties are subject to metabolic N-oxidation by FMOs to yield N-oxide products. nih.govsemanticscholar.org For TCAs, FMO1 and FMO3 are of particular interest. nih.govoup.com FMO3 is the predominant form in the adult human liver, while FMO1 is also known to contribute to the N-oxygenation of tertiary amines like imipramine (B1671792), a structurally similar TCA. nih.govoup.comresearchgate.netnih.gov FMO enzymes catalyze N-oxidation reactions but not C-oxidation reactions. researchgate.net

Cytochrome P450 (CYP) Enzymes: While CYPs are extensively documented for their role in clomipramine's N-demethylation (catalyzed by CYP1A2, CYP3A4, and CYP2C19) and hydroxylation (catalyzed by CYP2D6), their direct role in its N-oxidation is less defined. drugbank.comnih.gov However, studies on other drugs with similar structures, like the atypical antipsychotic clozapine, show that CYP isoforms, particularly CYP1A2 and CYP3A4, are involved in N-oxidation. nih.govuspharmacist.com This suggests that these CYP enzymes may also contribute to the formation of Clomipramine N-Oxide.

The table below summarizes the key enzymes involved in the primary metabolic pathways of clomipramine.

| Metabolic Pathway | Primary Enzymes Involved | Reference |

| N-Demethylation | CYP2C19, CYP3A4, CYP1A2 | drugbank.com |

| 8-Hydroxylation | CYP2D6 | drugbank.comnih.gov |

| N-Oxidation | FMO1, FMO3, CYP1A2 (potential), CYP3A4 (potential) | nih.govoup.comuspharmacist.com |

The characterization of enzyme kinetics helps to quantify the efficiency and capacity of metabolic pathways. While specific kinetic data for the N-oxidation of clomipramine is not extensively published, data from model substrates and related compounds provide valuable insights.

Substrate Specificity: Human FMO1 is highly efficient at N-oxygenating tertiary amines, whereas FMO3 metabolizes primary, secondary, and tertiary amines. researchgate.net This makes tertiary amine TCAs like clomipramine suitable substrates for both enzymes. The substrate specificities of FMOs and CYPs can overlap. oup.com

Enzyme Kinetics: Kinetic studies with model substrates demonstrate the catalytic activity of FMOs. For example, recombinant FMO3 and FMO1 show significant N-oxidase activity for the model substrate benzydamine. nih.gov N-oxygenation of imipramine by FMO1 has also been characterized. oup.com

The following table presents kinetic and inhibition data for relevant enzymes to illustrate their characteristics.

| Enzyme | Substrate | Parameter | Value | Reference |

| FMO1 (recombinant) | Benzydamine | Km | 23.6 µM | nih.gov |

| Vmax | 40.8 nmol/mg protein/min | nih.gov | ||

| FMO3 (recombinant) | Benzydamine | Km | 40.4 µM | nih.gov |

| Vmax | 29.1 nmol/mg protein/min | nih.gov | ||

| CYP2D6 (human liver microsomes) | Clomipramine (8-hydroxylation) | Ki (Quinidine) | 0.10 µM | nih.gov |

| CYP2D6 (human liver microsomes) | Desmethylclomipramine (B1197806) (8-hydroxylation) | Ki (Quinidine) | 0.16 µM | nih.gov |

Investigation of Flavin-Containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) Enzyme Involvement in N-Oxidation

In Vitro Biotransformation Studies Utilizing Microsomal and Recombinant Enzyme Systems

In vitro systems, such as liver microsomes and recombinant enzymes, are indispensable tools for studying drug metabolism without the complexities of a whole organism. helsinki.fi These systems have been used to identify the specific enzymes responsible for clomipramine's biotransformation. nih.gov

The expression and activity of drug-metabolizing enzymes can vary significantly between species. oup.com FMOs, in particular, demonstrate species-specific expression patterns. oup.com For example, the N-oxidation of nicotine (B1678760) is primarily catalyzed by FMO3 in humans, but by FMO1 in rats, rabbits, and swine. nih.gov These differences are critical, as they mean that data from animal models on the extent and pathways of clomipramine metabolism may not be directly translatable to humans, necessitating careful cross-species comparisons in preclinical development.

The use of deuterated compounds like Clomipramine-d6 allows for the investigation of the deuterium (B1214612) kinetic isotope effect (KIE). The KIE occurs because a carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond, thus requiring more energy to be broken in a reaction. portico.org This effect can significantly slow the rate of metabolic reactions where C-H bond cleavage is the rate-determining step. nih.govgoogleapis.com

For Clomipramine-d6, the deuterium atoms are located on the N-methyl groups. This has distinct implications for its primary metabolic pathways:

N-Demethylation: This pathway, catalyzed by CYP enzymes, proceeds via the oxidative cleavage of a C-H (or C-D) bond on the methyl group. nih.govsemanticscholar.org Therefore, the rate of N-demethylation is expected to be substantially slower for Clomipramine-d6 compared to clomipramine, exhibiting a primary KIE.

N-Oxidation: This pathway, catalyzed mainly by FMOs, involves direct oxidation of the nitrogen atom's lone pair of electrons. optibrium.com This process does not involve the cleavage of a C-H bond on the methyl group in its primary mechanism. Consequently, the N-oxidation reaction itself is not expected to show a significant primary KIE.

The practical outcome of deuterating the methyl groups is a phenomenon known as "metabolic switching". nih.gov By slowing the rate of N-demethylation, a larger fraction of the parent drug (Clomipramine-d6) becomes available for other metabolic routes. This leads to a relative increase in the formation of metabolites from pathways unaffected by the KIE, such as Clomipramine-d6 N-Oxide.

The table below outlines the expected impact of the kinetic isotope effect on the metabolism of Clomipramine-d6.

| Metabolic Pathway | Rate-Limiting Step Involves C-D Cleavage? | Expected Kinetic Isotope Effect (KIE) | Consequence for Metabolite Formation |

| N-Demethylation | Yes | Primary KIE (Significant) | Rate of desmethylclomipramine formation is decreased. |

| N-Oxidation | No | Negligible / Secondary KIE (Minor) | Rate of N-oxide formation is relatively increased due to metabolic switching. |

| Hydroxylation | No | Negligible | Rate of hydroxylated metabolite formation is relatively increased. |

Assessment of Species-Specific Differences in N-Oxidation Pathways across Animal Models

Metabolic Stability Studies of Deuterated N-Oxide Analogues in Biological Matrices (e.g., liver microsomes, plasma)

Metabolic stability studies, typically conducted in vitro using liver microsomes or plasma, are essential for predicting a drug's in vivo half-life. A key motivation for developing deuterated drug analogues is to improve their metabolic profile by increasing stability. googleapis.comresearchgate.net

Computational and Theoretical Chemistry Approaches in N Oxide Research

Molecular Modeling of N-Oxidation Mechanisms and Enzyme-Substrate Interactions

The N-oxidation of clomipramine (B1669221) is a metabolically significant pathway. mdpi.comdrugbank.com Molecular modeling techniques are instrumental in understanding the intricate mechanisms of this transformation and the interactions between the substrate, clomipramine, and the metabolizing enzymes, primarily cytochrome P450 (CYP) isoenzymes. winona.eduaustinpublishinggroup.com

The metabolism of clomipramine is complex, involving multiple CYP enzymes. The primary routes are N-demethylation to desmethylclomipramine (B1197806), catalyzed mainly by CYP2C19, CYP3A4, and CYP1A2, and hydroxylation, mediated by CYP2D6. drugbank.comwinona.edu N-oxidation represents another metabolic route, leading to the formation of Clomipramine N-Oxide. mdpi.comdrugbank.com

Molecular modeling can simulate the docking of clomipramine into the active sites of these CYP enzymes. These models help to predict the most likely binding conformations and the proximity of the nitrogen atom of the dimethylaminopropyl side chain to the reactive heme-oxygen species of the enzyme. This spatial arrangement is a critical determinant of whether N-oxidation will occur. The models can also account for the large interindividual variations in plasma concentrations of clomipramine, which are partly due to genetic differences in its metabolism. drugbank.com

Steady-state models have been developed to analyze blood concentrations of clomipramine and its metabolites, providing a framework for understanding its major metabolic pathways, including hydroxylation and demethylation. nih.gov These models can help identify interindividual variability factors and the impact of co-medications. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Clomipramine Metabolism

| Enzyme | Role in Clomipramine Metabolism |

| CYP1A2 | N-demethylation |

| CYP2C19 | N-demethylation |

| CYP2D6 | Hydroxylation |

| CYP3A4 | N-demethylation |

| This table summarizes the primary roles of different CYP450 enzymes in the metabolism of clomipramine. Data sourced from drugbank.comwinona.eduaustinpublishinggroup.com. |

Quantum Chemical Calculations for Prediction and Interpretation of Isotope Effects

The replacement of hydrogen with deuterium (B1214612) in Clomipramine-d6 N-Oxide introduces a kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. researchgate.net Quantum chemical calculations are pivotal in predicting and interpreting these effects, offering a deeper understanding of the reaction mechanisms at a subatomic level.

The C-D bond is stronger than the C-H bond, leading to a higher activation energy for bond cleavage. researchgate.net When the cleavage of a C-H/D bond is the rate-determining step of a reaction, deuteration typically slows down the reaction rate. researchgate.net This is known as a primary kinetic isotope effect. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of the molecule in its ground state and transition state. researchgate.net These frequencies are then used to determine the zero-point energies (ZPEs) of the protiated and deuterated compounds. The difference in ZPE between the C-H and C-D bonds is a major contributor to the KIE.

In the context of this compound, the deuterium atoms are located on the N,N-dimethyl groups. While N-oxidation itself does not directly involve the cleavage of these C-D bonds, secondary isotope effects can still be observed. These effects arise from changes in the vibrational environment of the molecule upon isotopic substitution. Quantum chemical calculations can model these subtle changes and predict the magnitude of the secondary KIE. rutgers.edu

Furthermore, path integral simulations can be employed to study the effects of nuclear tunneling, which can be significant in hydrogen/deuterium transfer reactions. nih.gov These advanced computational methods provide a more complete picture of the KIE by considering the quantum mechanical nature of the nuclei.

Table 2: Theoretical Approaches to Isotope Effect Prediction

| Method | Application |

| Density Functional Theory (DFT) | Calculation of vibrational frequencies and zero-point energies. |

| Path Integral Simulations | Modeling of nuclear tunneling effects. |

| Transition State Theory | Calculation of reaction rates and KIEs. |

| This table outlines computational methods used to predict and interpret kinetic isotope effects. Data sourced from researchgate.netrutgers.edunih.gov. |

In Silico Prediction Models for N-Oxide Formation and Subsequent Metabolic Transformations

In silico models are computational tools that predict the metabolic fate of a compound without the need for extensive laboratory experiments. These models are becoming increasingly important in drug discovery and development for their ability to quickly screen large numbers of compounds and identify potential metabolic liabilities. acs.org

For N-oxide formation, in silico models can utilize various approaches. One such method involves the use of Average Local Ionization Energy (ALIE) calculations based on Density Functional Theory (DFT). nih.govresearchgate.net ALIE can be used to predict the most susceptible nitrogen atom for N-oxidation in a molecule. nih.govresearchgate.net By calculating the ALIE for each nitrogen atom, a risk scale can be developed to categorize the vulnerability to oxidation. nih.gov

Software programs like Zeneth are designed to predict chemical degradation pathways, including metabolic transformations. acs.org These programs use a knowledge base of known reactions and apply it to the structure of the query compound to predict potential metabolites. acs.org The predictions are often associated with a likelihood score, which estimates the probability of a particular reaction occurring under specific conditions. acs.org

These predictive models can also be used to understand the subsequent metabolic transformations of Clomipramine N-Oxide. While N-oxidation is a primary metabolic step, the N-oxide itself can be further metabolized. In silico models can help to propose potential pathways for this subsequent metabolism, guiding further experimental investigation. nih.gov

Table 3: In Silico Models for Metabolism Prediction

| Model Type | Principle | Application |

| ALIE-DFT | Calculates Average Local Ionization Energy to predict susceptible sites for oxidation. | Prediction of N-oxidation regioselectivity. |

| Knowledge-Based Systems (e.g., Zeneth) | Uses a database of known reactions to predict degradation and metabolic pathways. | Prediction of potential metabolites and their formation likelihood. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to metabolic activity using statistical models. | Prediction of metabolic stability and clearance. |

| This table provides an overview of different in silico models used for predicting drug metabolism. Data sourced from acs.orgnih.govresearchgate.net. |

Future Directions and Emerging Research Horizons

Development of Expanded Libraries of Deuterated N-Oxide Analogues for Mechanistic and Analytical Research

The synthesis of deuterated compounds like Clomipramine-d6 N-Oxide is a critical step in creating extensive libraries of labeled analogues. These libraries are invaluable for several research applications. The replacement of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, results in a molecule with a greater atomic mass. juniperpublishers.com This subtle change does not typically alter the fundamental chemical properties but provides a distinct mass spectrometric signature. vulcanchem.com

The development of expanded libraries of deuterated N-oxide analogues is crucial for:

Elucidating Reaction Mechanisms: Deuterated compounds are instrumental in studying the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates. juniperpublishers.comresearchgate.net This effect helps researchers understand the rate-limiting steps in metabolic pathways. nih.gov

Improving Analytical Accuracy: In quantitative analysis using mass spectrometry, deuterated compounds serve as ideal internal standards. epj-conferences.orgacs.org Because they co-elute with their non-deuterated counterparts and have similar ionization efficiencies, they can correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. acs.org

Facilitating Drug Discovery: The creation of deuterated analogues of existing drugs, a "deuterium switch" approach, can lead to new chemical entities with improved pharmacokinetic profiles, such as increased metabolic stability and reduced formation of toxic metabolites. juniperpublishers.comnih.gov

The synthesis of these libraries often involves catalytic deuteration or the use of deuterated starting materials like deuterium oxide (D2O). juniperpublishers.comepj-conferences.org While challenges remain in achieving high deuteration ratios and controlling regioselectivity, ongoing research is focused on developing more efficient and cost-effective synthesis methods. epj-conferences.orgacs.org

Integration of Deuterated Metabolites in Systems Biology and Metabolomics Approaches

Systems biology aims to understand the complex interactions within a biological system by studying the relationships between genes, proteins, and metabolites. doi.org Metabolomics, a key component of systems biology, focuses on the comprehensive analysis of all metabolites in a biological sample. nih.gov Deuterated metabolites like this compound are becoming increasingly vital in these fields.

Key applications include:

Metabolic Flux Analysis: Deuterated water (D2O) can be used for in vivo labeling of newly synthesized molecules, allowing researchers to trace the flow of atoms through metabolic pathways and quantify the rates of biosynthesis. researchgate.net

Biomarker Discovery: Quantitative metabolomics, which aims to identify and quantify all detectable metabolites, is a powerful tool for discovering biomarkers associated with diseases. nih.gov The use of deuterated internal standards is essential for the accurate quantification required in these studies. doi.org

Understanding Drug Metabolism: By administering a deuterated drug and analyzing the resulting metabolites, researchers can gain a detailed understanding of its metabolic fate, including the identification of previously unknown metabolic pathways. nih.gov

The integration of data from metabolomics with genomics and proteomics provides a more holistic view of biological systems and the effects of xenobiotics like drugs. cabidigitallibrary.org

Innovation in Analytical Methodologies for Enhanced Detection and Quantification of N-Oxide Metabolites

The analysis of N-oxide metabolites presents unique challenges due to their potential instability. researchgate.net They can be prone to in-source fragmentation or degradation during sample processing, leading to inaccurate quantification. altasciences.com Innovations in analytical methodologies are crucial for overcoming these issues.

Recent advancements include:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for analyzing N-oxide metabolites due to its high sensitivity and selectivity. researchgate.net Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have significantly improved the ability to detect and quantify these compounds. researchgate.net

Distinguishing N-Oxides from Hydroxylated Metabolites: Specific LC-MS techniques have been developed to differentiate between N-oxides and hydroxylated metabolites, which can have the same nominal mass. For instance, under certain conditions, N-oxides can produce characteristic fragment ions that are not observed for their hydroxylated counterparts. researchgate.net

Stabilization During Sample Preparation: Research has shown that the choice of extraction procedure and solvents can significantly impact the stability of N-oxide metabolites. altasciences.com For example, using acetonitrile (B52724) for protein precipitation has been found to be more effective at preventing the conversion of some N-oxides to their parent drug compared to methanol. altasciences.com

Advanced Mass Spectrometry Techniques: Ion-molecule reactions within a mass spectrometer can be used to selectively identify N-oxide functionalities in complex mixtures, further enhancing the specificity of the analysis. acs.org

These innovations are leading to more robust and reliable methods for the quantification of N-oxide metabolites in biological matrices.

Application of Deuterated N-Oxides in Investigating Metabolic Interconversion Pathways of Xenobiotics and Endogenous Compounds

The metabolism of drugs and other foreign compounds (xenobiotics) often involves a complex network of interconnected pathways. Deuterated N-oxides are powerful tools for unraveling these intricate processes.

The use of deuterated compounds allows researchers to:

Trace Metabolic Pathways: By following the deuterium label, scientists can map the conversion of a parent drug to its various metabolites, including the interconversion between different metabolic forms. nih.gov

Quantify Metabolic Shunting: Deuteration at a specific site can slow down metabolism at that position, potentially leading to an increase in metabolism through alternative pathways (metabolic shunting). nih.gov Studying this phenomenon provides insights into the flexibility and adaptability of metabolic enzyme systems.

Investigate Endogenous Metabolism: The principles applied to xenobiotic metabolism can also be used to study the pathways of endogenous compounds, helping to understand normal physiological processes and the biochemical basis of diseases. researchgate.net

The ability to precisely track and quantify metabolic transformations using deuterated compounds provides a level of detail that is often unattainable with other methods. This detailed understanding is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and developing safer and more effective therapeutic agents.

Q & A

Basic: What are the validated analytical methods for quantifying Clomipramine-d6 N-Oxide in complex biological matrices?

Methodological Answer:

Use online solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to achieve high sensitivity (10–300 µg/kg range) in complex matrices like plasma or plant extracts. Calibration curves should employ weighted linear regression (1/x²) to ensure accuracy, with signal-to-noise ratios >10 at the lower limit of quantification (LLOQ). This method minimizes manual sample preparation while maintaining precision, as demonstrated in pyrrolizidine alkaloid N-oxide analyses .

Basic: What experimental guidelines ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

Follow structured reporting protocols :

- Document synthesis steps (e.g., oxidation conditions, deuterium incorporation efficiency).

- Include full spectral data (NMR, IR, HRMS) and HPLC purity profiles (>95%) in supplementary materials.

- For novel compounds, provide elemental analysis and isotopic purity validation. For known compounds, cross-reference published synthetic routes with proper citation. Adhere to journal guidelines limiting main-text experimental details to critical procedures .

Advanced: How can conflicting data on this compound’s cellular uptake mechanisms be systematically addressed?

Methodological Answer:

Resolve contradictions using a multi-model approach :

- Compare uptake in OCT1-knockout vs. wild-type mice and OCT1-overexpressing HEK293 cells to isolate transporter dependencies.

- Quantify intracellular concentrations via LC-MS/MS across multiple cell lines (e.g., HepG2, Huh7) to identify OCT1-independent pathways.

- Validate findings with radiolabeled tracers to track kinetics, as shown in sorafenib N-oxide transport studies .

Advanced: What computational models are robust for predicting this compound’s mutagenicity?

Methodological Answer:

Apply structure-activity relationship (SAR) fingerprint analysis to evaluate aromatic N-oxide substructures against mutagenicity databases. Focus on validated subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide ) while integrating expert-rule models (e.g., Leadscope’s platform) to account for context-dependent effects. Downgrade general N-oxide alerts unless subclass-specific data support mutagenic potential .

Basic: What stability testing protocols are critical for this compound in pharmacological studies?

Methodological Answer:

Conduct accelerated stability studies under varied conditions:

- pH stability : Test in buffers (pH 1–9) at 37°C.

- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–6 months.

- Light sensitivity : Expose to UV/visible light per ICH guidelines.

Monitor N-oxide reduction to the parent compound using validated HPLC-DAD and report degradation kinetics (e.g., Arrhenius plots) .

Advanced: How should metabolic pathway studies for this compound be designed to elucidate cytochrome P450 interactions?

Methodological Answer:

- Use primary human hepatocytes or CYP-transfected microsomes with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Profile metabolites via LC-HRMS and compare deuterated vs. non-deuterated forms to track isotopic effects.

- Quantify N-oxide reduction rates under hypoxia to assess metabolic reversibility, as seen in sorafenib N-oxide studies .

Basic: What criteria define high-quality literature for benchmarking this compound’s physicochemical properties?

Methodological Answer:

Prioritize primary sources with:

- Experimentally determined logP, pKa, and solubility data (e.g., shake-flask method for logP).

- Spectroscopic validation (e.g., UV-Vis λmax for purity).

- Cross-reference NIST Chemistry WebBook or patented QSQN technology for quantum-chemically validated properties, avoiding unverified databases .

Advanced: How can researchers optimize in vitro assays to study this compound’s antimutagenic potential?

Methodological Answer:

- Use fluctuation Ames tests with TA98 and TA100 strains, pre-treating with 2-AA or 4-NQO to induce mutagenesis.

- Compare mutation rates with/without this compound, normalizing to positive controls.

- Apply statistical thermodynamics models to quantify dose-response relationships and identify non-linear effects, as demonstrated in 2,6-dimethylpyridine N-oxide studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.